2-(1H-indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide
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Description
2-(1H-indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide, also known as INDY, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule inhibitor that has shown promising results in various studies related to cancer treatment, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Binding Affinities to Receptors
A study by El Kazzouli et al. (2011) discusses the design and synthesis of a novel class of imidazo[1,2-a]pyridines as melatonin receptor ligands, emphasizing the chemical synthesis and evaluation of their affinities for binding to melatonin receptors. This research suggests potential applications in developing therapeutics targeting sleep disorders or circadian rhythm abnormalities El Kazzouli et al., 2011.
Antiviral Properties
Hamdouchi et al. (1999) explored the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to the target compound, for their antiviral properties, specifically as antirhinovirus agents. The study highlights the importance of stereochemistry in the synthesis of these compounds and their potential as therapeutic agents against rhinovirus infections Hamdouchi et al., 1999.
Inhibition of Acyl-Coenzyme A: Cholesterol O-Acyltransferase
Shibuya et al. (2018) identified a compound, structurally similar to the one of interest, as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), with significant selectivity over ACAT-2. This compound, due to its aqueous solubility and improved oral absorption, was considered a promising candidate for treating diseases associated with ACAT-1 overexpression Shibuya et al., 2018.
Synthesis of Fused Spiroheterocyclic Derivatives
El-zohry et al. (2008) conducted research on the synthesis of new 7,8-dihydrospiro{imidazo[1,2-a]pyridine-7,3'-indoline}-2'-one derivatives, illustrating the potential of compounds similar to the target in synthesizing complex heterocyclic structures. This work contributes to the field of chemical synthesis, offering pathways to novel compounds with potential biological activities El-zohry et al., 2008.
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-12-19-6-7-24(12)18-21-10-14(11-22-18)23-17(25)8-13-9-20-16-5-3-2-4-15(13)16/h2-7,9-11,20H,8H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHNKYIRBPKHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide |
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